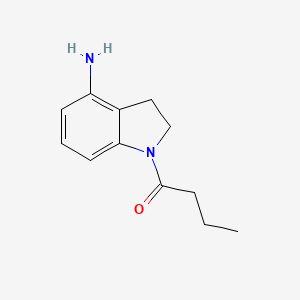

1-(4-Aminoindolin-1-yl)butan-1-one

Description

The indoline (B122111) and butanone moieties are prominent structural motifs in a vast array of biologically active compounds and synthetic intermediates. Their prevalence stems from their versatile chemical reactivity and their ability to interact with biological targets.

The indoline scaffold , a saturated analog of the indole (B1671886) ring, is a "privileged structure" in medicinal chemistry. benthamdirect.comnih.gov It is a core component of numerous natural products and synthetic drugs. The reduced, non-aromatic nature of the indoline ring system provides greater three-dimensional complexity compared to its planar indole counterpart, which can be advantageous for fitting into the binding sites of proteins. rsc.org In recent years, indoline-containing compounds have garnered interest for their potential as antibacterial agents and resistance-modifying agents, which can enhance the efficacy of existing antibiotics. benthamdirect.com The scaffold's amenability to substitution at various positions allows for the fine-tuning of its pharmacological profile, making it a valuable starting point for drug discovery programs targeting a wide range of diseases. mdpi.commdpi.com

The butanone scaffold , a four-carbon ketone, is a fundamental building block in organic synthesis. pearson.comontosight.ai Ketones are highly versatile functional groups, participating in a wide range of chemical transformations. The butanone moiety can be found in various natural products and is a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and fragrances. acs.orgnih.gov For example, 4-hydroxy-2-butanone (B42824) is an important precursor in the production of Vitamin A. nih.gov The reactivity of the carbonyl group and the adjacent carbon atoms allows for the construction of diverse molecular architectures, making the butanone unit a valuable tool for synthetic chemists. rug.nl

The combination of the electron-rich amino-substituted indoline ring with the electrophilic butanone fragment in 1-(4-Aminoindolin-1-yl)butan-1-one suggests a molecule with a rich chemical profile and significant potential for further functionalization and exploration in various research contexts.

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

1-(4-amino-2,3-dihydroindol-1-yl)butan-1-one |

InChI |

InChI=1S/C12H16N2O/c1-2-4-12(15)14-8-7-9-10(13)5-3-6-11(9)14/h3,5-6H,2,4,7-8,13H2,1H3 |

InChI Key |

KELPEXRLPXEGMK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)N1CCC2=C(C=CC=C21)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 4 Aminoindolin 1 Yl Butan 1 One and Its Analogues

Strategies for the Construction and Derivatization of the Indoline (B122111) Ring System

The indoline scaffold is a privileged structure in medicinal chemistry, and its synthesis has been the subject of extensive research. nih.govresearchgate.net The creation of the specific 4-aminoindoline precursor for the target compound requires precise control over ring formation and subsequent substitution.

Catalytic Approaches to Indoline Synthesis (e.g., Palladium-catalyzed cyclization)

Transition metal catalysis, particularly using palladium, offers powerful and versatile methods for constructing the indoline nucleus. mdpi.comnih.gov These methods often proceed under mild conditions and tolerate a wide range of functional groups. One prominent strategy is the intramolecular cyclization of N-substituted 2-alkenylanilines.

A notable example is the palladium(0)-catalyzed sequence involving a Heck reaction, C-H activation, and amination. nih.gov This process can convert appropriately substituted precursors into the indoline ring system efficiently. The reaction likely proceeds through a palladacycle intermediate, which is then converted to the indoline via oxidative addition and subsequent C-N bond formations. nih.gov

Palladium-catalyzed reactions are central to forming the core indole (B1671886) and indoline structures, with various approaches available to synthetic chemists. nih.gov These include intramolecular cyclizations and cooperative catalysis systems, such as the palladium/norbornene (Pd/NBE) catalysis, which enables difunctionalization of an aryl halide and its ortho-C-H bond. nih.gov

| Catalyst System | Precursor Type | Reaction Type | Reference |

| Pd(0) / Diaziridinone | o-Haloanilines with allylic group | Heck reaction/C-H activation/amination | nih.gov |

| PdCl2(CH3CN)2 | N-acyl-2-alkynylanilines | Intramolecular C-N addition | mdpi.com |

| Pd2dba3 / dppe | Aryl bromides and 2-alkynyl aryl azides | Cyclization via in situ Staudinger reaction | mdpi.com |

| Pd/Norbornene (NBE) | Aryl halides | Vicinal difunctionalization / Catellani-type reaction | nih.gov |

Ring Expansion Chemistry for Indoline Access

Ring expansion reactions provide an alternative and powerful route to access complex heterocyclic scaffolds that can be precursors to or analogues of indolines. These methods can introduce structural diversity and complexity in a controlled manner. For instance, catalytic ring expansion of indoles can lead to seven-membered azaheterocycles like dibenzoazepine analogues, a transformation enabled by cationic palladium(II) complexes. acs.org

Other strategies include solvent- and catalyst-free thermal ring expansions of indoles with dialkylacetylene dicarboxylates to form highly functionalized benzazepines. rsc.org Furthermore, zinc-catalyzed C2 alkylation of indoles followed by a base-promoted ring expansion has been developed to create aza-eight-membered ring-fused indolines. nih.gov Brønsted acids have also been used to promote selective C2-N1 ring-expansion reactions of indoles, yielding fused quinolines. nih.gov These methods highlight the versatility of the indole core in generating a variety of expanded heterocyclic systems.

Post-Synthetic Functionalization of Indoline Scaffolds (e.g., nitration, reduction)

To produce 1-(4-aminoindolin-1-yl)butan-1-one, the indoline ring must be functionalized with an amino group at the C-4 position. A common and effective synthetic route to achieve this is through a two-step process: electrophilic nitration followed by reduction of the resulting nitro group.

Nitration of aromatic systems, including fused heteroaromatics like indoles, is a well-established transformation. beilstein-journals.orgbeilstein-journals.org Using nitrating agents such as acetyl nitrate, a nitro group can be introduced onto the benzene (B151609) ring of the indoline scaffold. beilstein-journals.org The position of this nitration is governed by the directing effects of the indoline structure and any existing substituents.

Following successful nitration to obtain a 4-nitroindoline (B1317209) intermediate, the nitro group is readily reduced to the corresponding 4-aminoindoline. This reduction is a standard transformation in organic synthesis and can be achieved with high efficiency using various reagents, such as zinc powder in the presence of acid. beilstein-journals.org This nitration-reduction sequence is a key strategy for installing the necessary amine functionality on the indoline core. nih.gov

Regioselectivity Control in Indoline Substitutions

Controlling the position of substitution on the indoline ring is paramount for the synthesis of the target molecule, which requires functionalization specifically at the C-4 and C-7 positions for its analogues. The intrinsic reactivity of the indole/indoline system often favors substitution at the C-3 or C-5 positions, making selective C-4 or C-7 functionalization a significant challenge. nih.govnih.govbeilstein-journals.org

To overcome this, chemists employ directing groups and specific catalytic systems. For example, palladium-catalyzed C-7 acylation of indolines has been achieved using an easily removable directing group on the indoline nitrogen. nih.gov Similarly, ruthenium(II)-catalyzed C-H amidation at the C-7 position has been reported using dioxazolone as the nitrogen source, again guided by a directing group on the nitrogen. acs.org Iridium catalysts have also been employed for the selective C-7 amidation of indolines with various azide (B81097) reagents at room temperature. researchgate.net

The choice of catalyst, ligand, and directing group is crucial for overriding the natural reactivity of the indoline ring and achieving the desired regiochemical outcome. nih.govacs.org

| Reaction | Catalyst/Reagent | Position | Directing Group | Reference |

| Acylation | Palladium | C-7 | Removable N-directing group | nih.gov |

| Amidation | Ruthenium(II) / Dioxazolone | C-7 | Cleavable N-amide group | acs.org |

| Amidation | Iridium(III) / Azides | C-7 | N-Picolinoyl | researchgate.net |

| Alkenylation | Palladium(II) | C-2 vs. C-3 | Ligand-controlled | nih.gov |

| Cyclization | Rh2(OAc)4 vs. Pd(OAc)2 | C-5 vs. C-3 | Catalyst-controlled | nih.govbeilstein-journals.org |

Efficient Amide Bond Formation Techniques for the Butanone Moiety Linkage

The final key structural element of this compound is the N-acyl group, which is formed by creating an amide bond between the indoline nitrogen and a four-carbon chain. The development of efficient and mild amidation methods is a cornerstone of modern organic synthesis. researchgate.net

Direct Amidation and Acylation Methods

The linkage of the butanoyl group to the nitrogen atom of the 4-aminoindoline scaffold is typically achieved through direct acylation. This classic transformation involves the reaction of the indoline nitrogen, a secondary amine, with an activated form of butyric acid. The most common method utilizes butanoyl chloride or butyric anhydride (B1165640) in the presence of a base to neutralize the acid byproduct.

More advanced techniques for amide bond formation have been developed to improve efficiency and substrate scope. researchgate.net These include catalytic methods that can form amides directly from carboxylic acids and amines, avoiding the need for pre-activated acylating agents. researchgate.net Biocatalytic approaches, using enzymes such as N-acyltransferases (NATs) and CoA ligases (CLs), represent a sustainable strategy for amide bond synthesis, proceeding with high selectivity under mild conditions. rsc.org While traditional acylation is effective, these modern methods offer powerful alternatives for constructing the final amide bond in the target molecule and its analogues. nih.govnih.gov

Utilization of Modern Coupling Reagents and Catalysts (e.g., HATU)

The formation of the amide bond is a cornerstone of modern organic synthesis. While traditional methods exist, the synthesis of complex molecules like this compound often benefits from the use of modern coupling reagents that offer high efficiency, mild reaction conditions, and suppression of side reactions, particularly racemization. bachem.com

Among the most effective are aminium- and phosphonium-based reagents. bachem.com O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) is a prominent example of an aminium salt derived from HOAt (1-Hydroxy-7-azabenzotriazole). peptide.comomizzur.com HATU is known for its rapid reaction times and ability to minimize the loss of stereochemical integrity, especially when coupling sterically hindered amino acids or fragments. bachem.compeptide.com Its mechanism involves the activation of a carboxylic acid (like butanoic acid) to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine (the nitrogen of 4-aminoindoline) to form the desired amide bond. nih.gov

The choice of coupling reagent and additives is critical and is often determined by the specific substrates involved. For instance, while HATU is highly effective, other reagents like HBTU, TBTU, and COMU also see wide use. bachem.compeptide.com Additives such as HOBt (1-Hydroxybenzotriazole) or its safer, more efficient analogue HOAt, are frequently used in conjunction with carbodiimides like DCC or EDC to enhance reactivity and prevent side reactions. bachem.comomizzur.com

Table 1: Comparison of Common Amide Coupling Reagents

| Reagent/System | Type | Key Features |

|---|---|---|

| HATU/DIPEA | Aminium Salt | Fast reaction rates, low racemization, effective for hindered couplings. peptide.comnih.gov |

| HBTU/TBTU | Aminium Salt | Efficient and widely used, but can form a guanidinium (B1211019) cap on unprotected N-terminals if used in excess. peptide.com |

| EDC/HOBt | Carbodiimide | Generates water-soluble urea (B33335) byproducts, simplifying purification. HOBt suppresses side reactions. nih.govresearchgate.net |

| PyBOP | Phosphonium Salt | Strong activating agent, useful for difficult couplings. bachem.com |

| COMU | Aminium Salt | Based on Oxyma Pure, offering enhanced safety (non-explosive) and solubility compared to HOBt/HOAt-based reagents. bachem.com |

This table is generated based on data from multiple sources.

Flow Chemistry Applications in Amide Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful alternative to traditional batch processing for amide bond formation. researchgate.netresearchgate.net This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety profiles. researchgate.net

In the context of synthesizing amides, a continuous flow reactor allows for the rapid mixing of a carboxylic acid and an amine with a coupling agent. prolabas.com The mixture flows through a heated or cooled tube or microreactor, providing precise temperature control and efficient heat transfer. researchgate.net This can significantly accelerate the reaction; for example, syntheses that might take several hours in a batch reactor can often be completed in minutes in a flow system. acs.org

This methodology is particularly advantageous for scaling up production, as the output is simply determined by the reactor volume and the run time, avoiding the challenges associated with scaling up batch reactors. researchgate.net Furthermore, flow chemistry enables the use of immobilized reagents or scavengers packed into columns within the flow path, which can streamline the purification process by capturing byproducts and excess reagents, delivering a cleaner product stream. thieme-connect.de

Selective Introduction and Chemical Manipulation of the Amino Group at the Indoline-4-position

A key challenge in the synthesis of this compound is the regioselective installation of the amino group at the C-4 position of the indoline core. This requires strategies that can precisely control the site of functionalization on the aromatic ring.

Directed Amination Strategies

Directed C-H activation has become a powerful tool for the regioselective functionalization of aromatic rings. In the case of indolines, a directing group can be temporarily installed on the indoline nitrogen to guide a metal catalyst to a specific C-H bond. For instance, a picolinamide (B142947) (PA) or a 2-pyridinesulfonyl group can direct a palladium catalyst to the ortho-C-H bonds of the attached aryl group, which in the case of an indoline precursor, would be the C-7 position. organic-chemistry.org However, achieving functionalization at the C-4 position is more complex and often relies on different strategies.

Recent advances have demonstrated Rh(III)-catalyzed C-H activation for the direct amination of the C-7 position of indolines using anthranils as aminating agents. rsc.org To achieve 4-amination, synthetic routes often start with an already functionalized benzene derivative. For example, a synthesis might begin with a 3-substituted aniline, where the substituent can later be converted to an amino group. An alternative approach involves palladium-catalyzed sequential Heck reaction/C-H activation/amination processes to construct the indoline ring system itself, which can offer different substitution patterns. nih.gov

Orthogonal Protecting Group Chemistries for Amino Functionality

In a molecule like this compound, which contains a primary aromatic amine and a secondary amide nitrogen, the use of protecting groups is essential during synthesis to prevent unwanted side reactions. organic-chemistry.org Orthogonal protecting group strategy is a key concept where multiple protective groups are used, each of which can be removed by a specific set of reagents without affecting the others. iris-biotech.dewikipedia.org

For example, the primary amino group at the C-4 position could be protected with a tert-butoxycarbonyl (Boc) group, which is stable to many reaction conditions but can be easily removed with a strong acid like trifluoroacetic acid (TFA). organic-chemistry.orgresearchgate.net Concurrently, another functional group elsewhere in the molecule could be protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is stable to acid but cleaved by a base such as piperidine. iris-biotech.dewikipedia.org This orthogonality allows for the selective deprotection and subsequent reaction at one site while the other remains protected. nih.gov

This strategy is crucial for complex syntheses, ensuring that chemical transformations occur only at the desired location. The choice of protecting groups must be carefully planned to be compatible with all subsequent reaction steps. organic-chemistry.orgnih.gov

Table 2: Examples of Orthogonal Protecting Groups for Amines

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) iris-biotech.de | Stable to base, hydrogenolysis |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) wikipedia.org | Stable to acid, hydrogenolysis |

| Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to mild acid and base |

| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Stable to acid and base |

This table is generated based on data from multiple sources.

Advanced Purification and Spectroscopic Characterization Techniques for Synthetic Compounds

The successful synthesis of a target compound is contingent upon its isolation in a pure form and the unambiguous confirmation of its structure.

Chromatographic Separations in Complex Mixture Resolution

Chromatography is an indispensable technique for separating and purifying components from a complex reaction mixture. thermofisher.comnih.gov The principle relies on the differential partitioning of compounds between a stationary phase and a mobile phase. nih.gov

Column Chromatography: This is a standard method for purification in synthetic labs. A solid stationary phase, typically silica (B1680970) gel or alumina, is packed into a column. creative-proteomics.com The crude product mixture is loaded onto the top, and a liquid mobile phase (solvent or solvent mixture) is passed through the column. Compounds separate based on their differing affinities for the stationary phase; more polar compounds tend to adsorb more strongly to the silica and elute later, while less polar compounds travel through the column more quickly. creative-proteomics.com

Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. thermofisher.comijpsjournal.com A small amount of the reaction mixture is spotted onto a plate coated with a thin layer of stationary phase. The plate is then placed in a chamber with a mobile phase, which moves up the plate by capillary action, separating the components. thermofisher.com

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to force the mobile phase through a column packed with smaller particles. ijpsjournal.com This results in much higher resolution and faster separation times. It can be used for both analytical purposes (to assess purity) and preparative purposes (to isolate pure compounds). rotachrom.com

Other specialized techniques like size-exclusion chromatography (separation by size) and affinity chromatography (separation by specific binding interactions) are also employed, particularly for purifying biological macromolecules. nih.govcreative-proteomics.com

Structure Activity Relationship Sar and Molecular Design Principles for 1 4 Aminoindolin 1 Yl Butan 1 One Derivatives in Research

Conformational Analysis and its Implications for Molecular Interactions

The three-dimensional conformation of a molecule is paramount in determining its interaction with biological targets. For 1-(4-aminoindolin-1-yl)butan-1-one, the spatial arrangement of its indoline (B122111) ring, the amino substituent, and the butan-1-one side chain dictates its binding affinity and efficacy.

Theoretical Prediction of Preferred Conformations

In the absence of experimental data, theoretical methods are invaluable for predicting the preferred conformations of this compound. Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide insights into the molecule's conformational landscape. ub.eduacs.org These calculations can determine the relative energies of different conformers, identifying the most stable, low-energy shapes the molecule is likely to adopt in solution. ub.edunih.gov

A detailed theoretical conformational analysis would involve systematically rotating all rotatable bonds and calculating the energy of each resulting conformation to generate a potential energy surface. nih.gov This surface reveals the global and local energy minima, which correspond to the most probable conformations of the molecule. ub.edu

Experimental Techniques for Conformational Studies

Several experimental techniques can be employed to study the conformation of molecules like this compound in various states.

X-ray Crystallography: When a crystalline form of the compound can be obtained, X-ray crystallography provides the most precise information about its solid-state conformation. It reveals bond lengths, bond angles, and torsion angles, offering a detailed snapshot of the molecule's three-dimensional structure. This data can then be used to validate and refine theoretical models.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, NMR spectroscopy is a powerful tool for conformational analysis. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the proximity of different protons within the molecule, which helps to deduce the preferred conformation in a particular solvent. Coupling constants can also give insights into the dihedral angles of the molecular backbone.

The choice of technique depends on the physical state of the compound and the specific conformational questions being addressed. nih.gov Often, a combination of theoretical and experimental approaches provides the most comprehensive understanding of a molecule's conformational preferences. nih.gov

Bioisosteric Replacement Strategies in the Rational Design of Analogues

Bioisosteric replacement is a fundamental strategy in medicinal chemistry for optimizing lead compounds by substituting one functional group with another that has similar physical or chemical properties, with the aim of improving biological activity or pharmacokinetic profiles. spirochem.comresearchgate.net For this compound, several bioisosteric replacements could be envisioned to modulate its properties.

The indole (B1671886) moiety, of which indoline is a reduced form, is a common scaffold in many bioactive compounds, and its bioisosteric replacement has been extensively studied. researchgate.netnih.gov Strategies applied to indole can often be adapted to the indoline core.

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Indoline Ring | Azaindoline, Oxindole | To alter electronic properties, hydrogen bonding capacity, and metabolic stability. researchgate.net |

| 4-Amino Group | Hydroxyl, Methylamino, Fluoro | To modify basicity, polarity, and interaction with the target. Fluorine can alter electronic properties and block metabolic oxidation. nih.gov |

| Butan-1-one Linker | Amide, Sulfonamide, Reverse Amide | To change flexibility, hydrogen bonding potential, and resistance to hydrolysis. |

| Carbonyl Group | Oxime, Hydrazone, Thioamide | To explore different geometries and electronic distributions at this position. |

Computational Chemistry Approaches for SAR Elucidation and Predictive Modeling

Computational chemistry provides powerful tools to understand the SAR of this compound derivatives and to predict the activity of novel analogues, thereby accelerating the drug discovery process. nih.govbohrium.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities or physicochemical properties. nih.govunair.ac.id A reliable QSAR model can predict the activity of untested compounds, guiding the synthesis of more potent analogues. nih.gov

The development of a robust QSAR model begins with the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. nih.gov For a series of this compound derivatives, a diverse set of descriptors would be calculated.

Table of Potential Molecular Descriptors for QSAR Analysis

| Descriptor Class | Specific Examples | Relevance |

| Topological | Molecular Connectivity Indices, Wiener Index | Describe the atomic connectivity and branching of the molecule. umn.edu |

| Electronic | Dipole Moment, Partial Atomic Charges, HOMO/LUMO energies | Reflect the electronic distribution and reactivity of the molecule. unair.ac.idnih.gov |

| Steric/Geometrical | Molecular Volume, Surface Area, Ovality | Characterize the size and shape of the molecule. |

| Hydrophobic | LogP, Molar Refractivity | Quantify the lipophilicity of the molecule, which influences membrane permeability and binding to hydrophobic pockets. unair.ac.id |

| Quantum Chemical | Inductive Descriptors, Chemical Hardness/Softness | Provide insights into the molecule's reactivity and interaction potential. researchgate.net |

Once the descriptors are calculated for a set of known active and inactive compounds, a crucial step is descriptor selection. researchgate.netkg.ac.rs This involves identifying the subset of descriptors that are most correlated with the biological activity, while minimizing inter-correlation among the selected descriptors. kg.ac.rs Techniques like genetic algorithms or stepwise multiple linear regression are often used for this purpose. researchgate.net

After selecting the relevant descriptors, a mathematical model is developed using statistical methods such as:

Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the activity.

Partial Least Squares (PLS): A method suitable for handling a large number of inter-correlated descriptors.

Machine Learning Algorithms: Methods like Support Vector Machines (SVM) or Artificial Neural Networks (ANN) can capture complex non-linear relationships between structure and activity. researchgate.net

The predictive power of the developed QSAR model must be rigorously validated using internal and external validation techniques to ensure its reliability for predicting the activity of new compounds. nih.govnih.gov A successful QSAR model can then be used to virtually screen a library of designed analogues, prioritizing the most promising candidates for synthesis and biological testing. acs.orgresearchgate.net

Predictive Capabilities for Unsynthesized Analogues

The exploration of the chemical space around a lead compound is a cornerstone of medicinal chemistry. For derivatives of this compound, Structure-Activity Relationship (SAR) models are instrumental. These models mathematically correlate the structural features of a molecule with its biological activity. Once a baseline of activity is established for the parent compound and a small set of synthesized analogues, predictive SAR models can be developed.

These models, often quantitative in nature (QSAR), can forecast the biological activity of yet-to-be-synthesized analogues. By systematically modifying specific moieties of the this compound scaffold—such as the length of the butyl chain, the position and nature of substituents on the indoline ring, or the amino group itself—researchers can generate a virtual library of thousands of potential derivatives. The QSAR models then predict the activity of these virtual compounds, allowing chemists to prioritize the synthesis of only the most promising candidates. This significantly reduces the time and resources that would be otherwise spent on synthesizing and testing a vast number of compounds with low potential.

Molecular Docking and Dynamics Simulations for Theoretical Interaction Prediction

To gain a deeper understanding of how this compound and its derivatives might interact with a biological target at an atomic level, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. nih.gov

Elucidation of Putative Binding Poses in In Silico Models

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, researchers would first need a three-dimensional structure of the target protein, which could be obtained from experimental methods like X-ray crystallography or cryo-electron microscopy, or through homology modeling if the structure of a similar protein is known.

The this compound molecule is then computationally "docked" into the binding site of the target protein. The docking algorithm samples a vast number of possible conformations and orientations of the ligand within the binding site, calculating a score for each pose based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. The resulting poses provide a static snapshot of the most likely binding modes, highlighting key interactions that contribute to the compound's affinity for the target. For instance, the amino group of the indoline ring might form a crucial hydrogen bond with a specific amino acid residue in the target's binding pocket.

Analysis of Ligand-Receptor Dynamics

While molecular docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov Starting from a promising docked pose, an MD simulation calculates the forces between all atoms in the system and uses Newton's laws of motion to predict their movements over a specific period, typically nanoseconds to microseconds.

This allows researchers to observe the stability of the predicted binding pose and to analyze the flexibility of both the ligand and the protein. nih.gov MD simulations can reveal subtle but important dynamic interactions, such as the role of water molecules in mediating binding, or conformational changes in the protein that are induced by the ligand. By analyzing the trajectory of the simulation, scientists can calculate the binding free energy, providing a more accurate prediction of the ligand's affinity than docking scores alone.

In Silico Screening and Virtual Library Design for Novel Derivatives

Building upon the insights from SAR and molecular docking, researchers can design and screen virtual libraries of novel derivatives of this compound. researchgate.netresearchgate.net This process begins with the creation of a virtual library, which can contain millions of compounds. These libraries can be constructed by enumerating all possible chemical modifications to the parent scaffold or by sourcing compounds from large chemical databases. drugdesign.org

This virtual library is then subjected to a hierarchical screening process. Initially, filters based on drug-likeness properties (such as Lipinski's rule of five) are applied to remove compounds with unfavorable pharmacokinetic profiles. The remaining compounds are then docked into the target protein's binding site. High-scoring compounds from this initial docking screen are then subjected to more rigorous computational analysis, such as MD simulations, to refine the predictions of their binding affinity and mode. This virtual screening cascade efficiently narrows down a vast chemical space to a manageable number of high-priority candidates for synthesis and experimental testing. nih.govneliti.com

Applications of Artificial Intelligence and Machine Learning in Retrosynthesis and De Novo Design

Recent advancements in artificial intelligence (AI) and machine learning (ML) are further revolutionizing the design of novel derivatives. preprints.orgarxiv.org

No Publicly Available Research Found for "this compound"

Following a comprehensive search of publicly accessible scientific literature and databases, no specific research findings or data could be located for the chemical compound "this compound." Consequently, it is not possible to generate the requested article detailing its mechanistic research and biochemical probe development.

The investigation sought to uncover information pertaining to the compound's use in several key areas of preclinical research, as outlined in the user's request. This included its application in:

In Vitro Systems: Efforts to find data on cell-free biochemical assays, such as enzyme inhibition studies, to determine the compound's target engagement were unsuccessful. Similarly, no literature was identified that described studies of its interactions with isolated receptors or enzymes. Furthermore, there are no available reports on the elucidation of its binding sites or modes of action through biophysical methods like X-ray crystallography, cryo-electron microscopy (cryo-EM), or nuclear magnetic resonance (NMR) spectroscopy.

Cellular Systems: The search also failed to yield any studies on the modulation of intracellular biochemical pathways, such as signaling cascades, in research cell lines following treatment with "this compound." Additionally, no records of its use or performance in non-clinical phenotypic screening assays for disease models were found.

Mechanistic Research and Biochemical Probe Development from 1 4 Aminoindolin 1 Yl Butan 1 One

Design and Synthesis of Advanced Chemical Tools and Probes

Photoaffinity Probes for Target Identification

No research is publicly available on the design and synthesis of photoaffinity probes based on the 1-(4-Aminoindolin-1-yl)butan-1-one structure. Such probes would typically incorporate a photoreactive moiety, such as a benzophenone, aryl azide (B81097), or diazirine, to enable covalent cross-linking to biological targets upon photoactivation, thereby facilitating target identification and validation. The synthesis would involve strategic modification of the parent compound to introduce the photoaffinity label without compromising its binding affinity for its intended target.

Fluorescent or Luminescent Analogs for Live-Cell Imaging Research

There are no published studies on the creation of fluorescent or luminescent analogs of this compound. The development of such probes would entail the conjugation of a fluorophore (e.g., a coumarin, fluorescein, or rhodamine derivative) or a luminescent tag to the parent molecule. These analogs are instrumental in visualizing the subcellular localization and dynamic processes of the parent compound in living cells through techniques like confocal microscopy.

Radiosynthesis for Positron Emission Tomography (PET) Imaging Research in Animal Models

Information regarding the radiosynthesis of PET imaging agents from this compound is not available in the scientific literature. This process would involve the incorporation of a positron-emitting radionuclide, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F), into the molecular structure. PET probes are invaluable for non-invasively studying the in vivo distribution, pharmacokinetics, and target engagement of the compound in preclinical animal models.

Advanced Research Applications and Future Directions for 1 4 Aminoindolin 1 Yl Butan 1 One Scaffolds

A Versatile Chemical Building Block in Diversified Synthesis

The inherent structural features of 1-(4-Aminoindolin-1-yl)butan-1-one, including a reactive secondary amine within the indoline (B122111) ring, a primary aromatic amine, and a carbonyl group, render it a highly adaptable component for a multitude of chemical transformations. These functional groups provide multiple points for diversification, allowing chemists to strategically elaborate the core structure and generate a wide array of derivatives.

Construction of Complex Molecular Architectures and Natural Product Analogues

The aminoindoline scaffold is a privileged motif found in a variety of natural products and biologically active compounds. The strategic utilization of this compound as a starting material or key intermediate can facilitate the synthesis of complex molecular architectures that mimic these natural products. The amino group can be readily acylated, alkylated, or engaged in coupling reactions to introduce diverse side chains. The butanoyl group on the indoline nitrogen provides a handle for further modifications or can be a part of the final desired structure. This adaptability is crucial in diversity-oriented synthesis, a strategy aimed at the rapid generation of a library of structurally diverse compounds. chemdiv.com

While specific examples detailing the use of this compound in the total synthesis of a named natural product are not yet prevalent in the literature, the general utility of the aminoindoline core is well-established. For instance, the synthesis of various indole (B1671886) and indoline derivatives often serves as a key step in the preparation of analogues of complex natural products with potential therapeutic applications. nih.gov

Integration into Fragment-Based Drug Discovery Research Methodologies

Fragment-based drug discovery (FBDD) has gained significant traction as a powerful approach for identifying lead compounds in drug discovery. nih.gov This method relies on screening libraries of small, low-molecular-weight compounds ("fragments") that can bind to biological targets with high ligand efficiency. researchgate.net The this compound scaffold, with a molecular weight of 204.27 g/mol , fits well within the typical "rule of three" guidelines for fragment libraries. moldb.com

The aminoindoline core can serve as a starting point for fragment evolution, where the initial fragment hit is gradually grown or modified to enhance its binding affinity and selectivity for a specific biological target. The primary amino group and the carbonyl function offer convenient points for such modifications. Commercial suppliers of chemical building blocks often include this compound in their fragment libraries, highlighting its potential in this research area. chemdiv.comlifechemicals.com

Table 1: Physicochemical Properties of Representative Aminoindoline Scaffolds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP |

| This compound | C12H16N2O | 204.27 | 1.8 (estimated) |

| 4-Aminoindoline | C8H10N2 | 134.18 | 0.8 (estimated) |

| 1-Acetyl-4-aminoindoline | C10H12N2O | 176.22 | 1.2 (estimated) |

Note: LogP values are estimated and can vary based on the calculation method.

Potential Applications in Materials Science Research

The unique electronic and structural properties of the aminoindoline moiety also position it as a promising candidate for applications in materials science. The presence of both electron-donating (amino) and electron-withdrawing (amide) groups can be exploited to create materials with interesting optical and electronic characteristics.

Incorporation into Polymeric Structures

The bifunctional nature of this compound, possessing both a primary and a secondary amine, allows it to be incorporated into polymeric chains. Polymerization reactions involving the amino groups can lead to the formation of novel polyamides or other polymers with the indoline unit as a recurring motif in the backbone or as a pendant group. Such polymers could exhibit unique thermal, mechanical, or photophysical properties. While specific research on polymers derived from this exact compound is limited, the use of amino-functionalized monomers in polymer synthesis is a well-established field. ambeed.com

Development of Functional Organic Materials

Functional organic materials, with applications in electronics, photonics, and sensing, often rely on molecules with tunable electronic properties. The aminoindoline scaffold, with its potential for extended conjugation and charge transfer characteristics, can be a valuable building block for such materials. By modifying the substituents on the aromatic ring or the acyl chain, the electronic properties of the molecule can be fine-tuned. The development of organic light-emitting diodes (OLEDs), for example, often utilizes molecules with specific donor-acceptor architectures to achieve efficient light emission.

Development of Advanced Probes for Fundamental Biological Research

Fluorescent probes are indispensable tools for visualizing and understanding biological processes at the molecular level. The design of such probes often involves a fluorophore coupled to a recognition element that selectively interacts with a specific biomolecule or cellular environment. The aminoindoline scaffold has the potential to serve as a core structure for the development of novel biological probes. The amino group can be functionalized with a fluorophore, while the rest of the molecule can be modified to target specific cellular components or respond to changes in the local environment, such as pH or the presence of specific ions. Although direct applications of this compound as a biological probe have not been extensively reported, related indole-based probes have shown promise in various biological imaging applications.

Tool Compounds for Investigating Specific Cellular Processes

The development of chemical tools to probe and understand complex cellular functions is a cornerstone of modern chemical biology. The this compound scaffold is a promising starting point for the design of such tool compounds. The indoline core is present in various biologically active molecules, and strategic modifications can yield derivatives that interact with specific cellular targets. For instance, indoline derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division, making them valuable for cancer research. nih.gov

By modifying the butan-1-one side chain or the amino group on the benzene (B151609) ring of this compound, researchers can systematically alter the compound's steric and electronic properties to achieve selective binding to a target protein. For example, the amino group can be functionalized to introduce reporter tags, such as fluorophores or biotin, allowing for the visualization and tracking of the target protein within the cell.

Table 1: Potential Tool Compounds Derived from this compound

| Derivative | Potential Cellular Target | Investigative Application |

| Fluorescently-labeled this compound | Specific kinases or GPCRs | Live-cell imaging and tracking of protein localization and dynamics. |

| Biotinylated this compound | Novel protein binding partners | Affinity purification and identification of new cellular targets (proteomics). |

| Photo-crosslinking derivative | Interacting proteins in a complex | Mapping protein-protein interaction sites. |

Probes for Understanding Biological Mechanisms (e.g., enzyme kinetics, protein-protein interactions)

Beyond simply identifying cellular targets, derivatives of this compound can be designed as sophisticated probes to elucidate the mechanisms of biological processes. The N-acylated indoline structure can mimic endogenous ligands or substrates for various enzymes. For example, N-acyl amino acids are known to be involved in a range of biological signaling processes. nih.govnih.gov

By synthesizing a library of this compound analogs with varied acyl chains, it is possible to systematically probe the active site of an enzyme, providing insights into its substrate specificity and catalytic mechanism. Furthermore, the aminoindoline moiety can be a scaffold for developing inhibitors of protein-protein interactions (PPIs), which are notoriously difficult to target with small molecules. The strategic placement of functional groups on the indoline ring can disrupt the binding interface between two proteins, offering a way to study the function of specific PPIs in disease pathways.

Indole-based probes have been successfully used for high-throughput screening of drug binding to proteins like human serum albumin. nih.gov This suggests that this compound derivatives could also be developed as stable and effective probes for similar high-throughput screening campaigns.

Integration into Combinatorial Chemistry and High-Throughput Synthesis Platforms

The structural features of this compound make it an ideal candidate for inclusion in combinatorial chemistry and high-throughput synthesis platforms. The presence of two distinct points of diversification—the amino group and the N-acyl chain—allows for the rapid generation of large and diverse compound libraries. mdpi.comnih.gov

Solid-phase synthesis methodologies have been developed for indoline and indole scaffolds, enabling the efficient production of libraries of derivatives. nih.gov For example, the 4-amino group can be readily acylated, sulfonated, or alkylated with a wide range of building blocks. Similarly, the butan-1-one side chain can be varied by using different carboxylic acids in the initial acylation of the indoline nitrogen.

These libraries can then be subjected to high-throughput screening to identify compounds with desired biological activities. This approach significantly accelerates the drug discovery process, allowing for the rapid identification of lead compounds for further optimization. wikipedia.org

Emerging Research Frontiers in Chemical Biology and Organic Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. The synthesis of indoline derivatives, including scaffolds like this compound, is an active area for the application of greener methodologies. google.comtandfonline.com

Traditional methods for indole and indoline synthesis often rely on harsh reagents and solvents. Modern approaches focus on the use of more environmentally benign catalysts, such as acidic ionic liquids, and greener solvents like water. google.com Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating reactions and reducing energy consumption in the preparation of indole derivatives. tandfonline.com

The direct N-acylation of indoles with carboxylic acids, potentially catalyzed by boric acid, represents a more atom-economical approach compared to using highly reactive acyl chlorides, which generate stoichiometric waste. clockss.orgnih.gov Applying such green chemistry principles to the synthesis of this compound and its derivatives is a key area for future research.

Table 2: Comparison of Traditional vs. Green Synthesis Methods for N-Acylindolines

| Synthesis Parameter | Traditional Method | Green Chemistry Approach |

| Catalyst | Strong acids (e.g., H₂SO₄) | Reusable solid acids, ionic liquids |

| Solvent | Volatile organic compounds (e.g., Toluene) | Water, ethanol, or solvent-free conditions |

| Energy Source | Conventional heating | Microwave irradiation |

| Atom Economy | Lower (use of activating groups) | Higher (direct functionalization) |

The inherent reactivity of the this compound scaffold allows for the exploration of novel derivatization strategies to expand its chemical space. The 4-amino group can be transformed into a wide array of other functional groups, for example, through diazotization followed by substitution. The aromatic ring itself can be further functionalized through electrophilic aromatic substitution, directed by the existing substituents.

Recent advances in C-H functionalization offer exciting possibilities for the direct and efficient modification of the indoline core, bypassing the need for pre-functionalized starting materials. rsc.org Furthermore, the indoline ring can undergo dearomatization reactions to create complex, three-dimensional structures, which are highly desirable in drug discovery. researchgate.net The development of new synthetic methods to functionalize the this compound scaffold will undoubtedly lead to the discovery of compounds with novel properties and applications.

Interdisciplinary Research Opportunities with Physics and Engineering Sciences

The unique electronic and photophysical properties of indole and indoline derivatives open up avenues for interdisciplinary research with physics and engineering. Indole-based materials have been investigated for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

The this compound scaffold, with its potential for extensive electronic modification through derivatization, could be used to tune the photophysical properties of new materials. For example, by incorporating this scaffold into larger conjugated systems, it may be possible to develop novel organic semiconductors or fluorescent materials for sensing and imaging applications.

Furthermore, the self-assembly properties of functionalized indoline derivatives could be harnessed in materials engineering to create ordered nanostructures with specific electronic or optical properties. The collaboration between chemists, physicists, and engineers will be crucial in exploring and realizing the full potential of these fascinating molecules in the development of next-generation technologies.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(4-Aminoindolin-1-yl)butan-1-one, particularly for introducing the aminoindoline moiety?

- Methodological Answer : The synthesis can leverage multi-step approaches, including:

- Friedel-Crafts acylation to introduce the ketone group (as seen in naphthalene derivatives, e.g., ).

- Protection/deprotection strategies for the amino group to prevent side reactions during coupling (analogous to tert-butoxy group handling in ).

- Buchwald-Hartwig amination or nucleophilic substitution to attach the aminoindoline group to the butanone backbone (inspired by piperazine coupling in ).

Key challenges include optimizing reaction conditions (e.g., anhydrous solvents, catalyst selection) and purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy (1H/13C) to confirm regiochemistry and purity (as in ).

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography using programs like SHELXL ( ) for absolute configuration determination. For crystallography, ensure high-quality crystal growth via vapor diffusion and address twinning using SHELX’s HKLF5 format .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer :

- Antioxidant assays : Use DPPH radical scavenging or ORAC assays (as in ) to evaluate hydrogen-donating capacity.

- Receptor binding studies : Screen against monoamine transporters (dopamine/norepinephrine) using radioligand displacement assays (similar to ).

- Cytotoxicity profiling : Employ MTT assays on cell lines to establish baseline safety .

Advanced Research Questions

Q. How can structural contradictions in crystallographic or spectroscopic data for this compound be resolved?

- Methodological Answer :

- For X-ray data : Refine using SHELXL’s restraints for disordered moieties (e.g., flexible aminoindoline groups) and validate with R-factor convergence tests ( ).

- For NMR discrepancies : Use 2D techniques (COSY, NOESY) to resolve overlapping signals, or employ dynamic NMR to study conformational exchange (as in ).

- Cross-validate with DFT calculations (e.g., Gaussian software) to compare experimental and theoretical spectra .

Q. What experimental designs address discrepancies in reported biological activities of similar butanone derivatives?

- Methodological Answer :

- Dose-response studies : Establish EC50/IC50 values across multiple assays to rule out false positives (e.g., ’s monoamine release assays).

- Target-specific profiling : Use CRISPR-engineered cell lines to isolate receptor subtypes involved (inspired by ’s neuropharmacological focus).

- Meta-analysis : Compare data across analogs (e.g., tert-butoxy vs. naphthalene derivatives in and ) to identify structure-activity trends .

Q. How can reaction yields be optimized during multi-step synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.